molecular formula C22H27N7OS B2938629 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide CAS No. 902319-70-4

2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B2938629
CAS No.: 902319-70-4
M. Wt: 437.57
InChI Key: YZJVBZCHRWZIOF-UHFFFAOYSA-N
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Description

2-{[1-(2,5-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrazole ring substituted with a 2,5-dimethylphenyl group and a sulfanyl-linked acetamide moiety.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7OS/c1-16-4-5-17(2)20(14-16)29-22(24-25-26-29)31-15-21(30)23-18-6-8-19(9-7-18)28-12-10-27(3)11-13-28/h4-9,14H,10-13,15H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVBZCHRWZIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide , often referred to as a tetrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5OSC_{20}H_{23}N_{5}OS, with a molecular weight of approximately 385.49 g/mol. The structure features a tetrazole ring, a sulfanyl group, and a piperazine moiety, which are critical for its biological interactions.

Structural Representation

ComponentDescription
Tetrazole RingA five-membered ring containing four nitrogen atoms, known for its diverse biological activities.
Sulfanyl GroupEnhances the compound's reactivity and interaction with biological targets.
Piperazine MoietyOften associated with neuroactive properties and receptor binding.

Research indicates that tetrazole derivatives can exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Some studies have shown that tetrazole compounds possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound may induce apoptosis in cancer cells via modulation of cell signaling pathways.
  • Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter receptors, possibly influencing mood and anxiety disorders.

Antimicrobial Activity

A study demonstrated that derivatives of tetrazoles exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Research

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell proliferation. The proposed mechanism involves the induction of oxidative stress leading to apoptosis. This was supported by flow cytometry analysis showing increased annexin V staining in treated cells.

Neuropharmacological Studies

Research involving animal models indicated that the compound could modulate serotonin levels, suggesting anxiolytic effects. Behavioral tests showed reduced anxiety-like behaviors in rodents administered with the compound.

Comparative Biological Activity Table

Activity TypeCompound TestedResultReference
AntimicrobialTetrazole DerivativeEffective against E. coli
Anticancer2-{[1-(2,5-dimethylphenyl)...}Inhibited MCF-7 cell proliferation
NeuropharmacologicalPiperazine-containing TetrazolesReduced anxiety-like behavior

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Tetrazole Acetamide-Linked Aryl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,5-Dimethylphenyl 4-(4-Methylpiperazin-1-yl)phenyl C₂₂H₂₅N₇OS 443.55 Piperazine enhances solubility; dimethylphenyl increases hydrophobicity
N-(4-Isopropylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Methyl 4-Isopropylphenyl C₁₃H₁₇N₅OS 291.37 Lacks piperazine; isopropyl group reduces polarity
FP1-12 (Hydroxyacetamide derivatives) Varied aryl groups Hydroxyphenyl or substituted phenyl Not specified Not specified Designed for antiproliferative activity; hydroxy group improves hydrogen bonding

Key Observations :

  • Compared to hydroxyacetamide derivatives (e.g., FP1-12), the target compound’s tetrazole and piperazine substituents may confer improved metabolic stability and target engagement, as piperazine is known to enhance blood-brain barrier penetration in drug candidates .

Pharmacological and Binding Affinity Considerations

  • Hydrophobic Enclosure and Hydrogen Bonding : The 2,5-dimethylphenyl group on the tetrazole ring may participate in hydrophobic enclosure with protein targets, a mechanism highlighted in Glide XP docking studies as critical for binding affinity . The methylpiperazine group could form charged-charged hydrogen bonds in enclosed environments, further stabilizing ligand-receptor interactions .
  • Antiproliferative Potential: Hydroxyacetamide derivatives (e.g., FP1-12) exhibit antiproliferative activity, suggesting that the target compound’s structural complexity may position it as a candidate for oncology research, though empirical validation is required .

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